molecular formula C14H18N2 B1388041 2-(1H-indol-3-yl)cyclohexanaMine CAS No. 4765-27-9

2-(1H-indol-3-yl)cyclohexanaMine

Cat. No. B1388041
CAS RN: 4765-27-9
M. Wt: 214.31 g/mol
InChI Key: XNYGRAFWZLKHBH-UHFFFAOYSA-N
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Description

2-(1H-Indole-3-yl)-cyclohexaneamine is a compound with the CAS Number: 4765-27-9 . It has a molecular weight of 214.31 and its IUPAC name is 2-(1H-indol-3-yl)cyclohexanamine . It is a beige or off-white crystalline powder .


Synthesis Analysis

The synthesis of 2-(1H-indol-3-yl)cyclohexanaMine and its derivatives involves transforming 2-(1H-Indol-3-yl)acetic acid in a catalytic amount of sulfuric acid and ethanol to ethyl 2-(1H-Indol-3-yl)acetate, which is then reacted with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .


Molecular Structure Analysis

The InChI code for 2-(1H-indol-3-yl)cyclohexanamine is 1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 .


Chemical Reactions Analysis

The reaction scheme of 2-(1H-indol-3-yl)cyclohexanaMine was designed into two pathways. The first pathway involved the reaction of 3 with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid to generate 2-(1H-Indol-3-yl)-N’-[(un)substitutedphenylmethylidene]acetohydrazides. The second pathway involved reacting 3 with acyl halides in a basic aqueous medium (pH 9-10) to afford 2-(1H-Indol-3-yl)-N’-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides .


Physical And Chemical Properties Analysis

2-(1H-indol-3-yl)cyclohexanaMine is a beige or off-white crystalline powder . It should be stored at 0-8 C .

Safety And Hazards

The safety information for 2-(1H-indol-3-yl)cyclohexanaMine can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

Further structural modification and optimization of 2-(1H-indol-3-yl)cyclohexanaMine are needed to obtain drug candidates with effective anti-RSV activities in vivo . Additionally, the rapid generation of 2 from highly reactive (1H-indol-3-yl)methyl electrophiles containing good leaving groups can potentially avoid undesired dimerization/oligomerization .

properties

IUPAC Name

2-(1H-indol-3-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGRAFWZLKHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)cyclohexanaMine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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